REACTION_CXSMILES
|
F[C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:5]([C:6]#[N:7])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1.CN(C)[CH:18]=[O:19].C[O-].[Na+]>CO>[CH3:18][O:19][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:5]([C:6]#[N:7])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
sodium methoxide
|
Quantity
|
1.87 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred an additional hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
Column chromatography, eluting with ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |